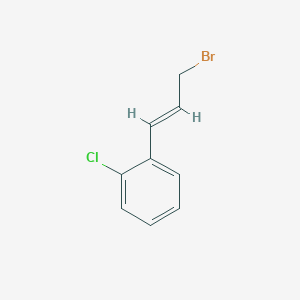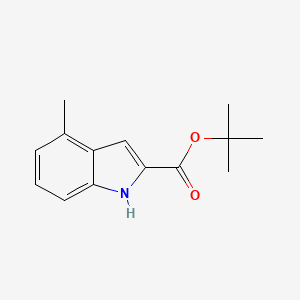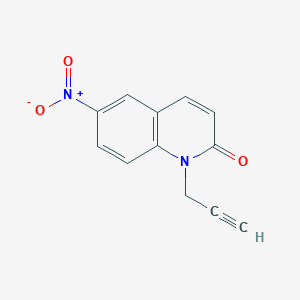
6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 6-position, a prop-2-yn-1-yl group at the 1-position, and a quinolin-2(1H)-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the following steps:
Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated quinoline is then subjected to alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group at the 1-position.
Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-2(1H)-one core structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,6-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinolin-2,6-dione derivatives.
Reduction: 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.
Receptor Binding: It may bind to receptors involved in inflammatory pathways, thereby modulating the immune response.
Comparison with Similar Compounds
6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: can be compared with other quinoline derivatives such as:
6-Nitroquinolin-2(1H)-one: Lacks the prop-2-yn-1-yl group, resulting in different biological activities.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the nitro group, affecting its reactivity and applications.
6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: The amino group provides different chemical properties and biological activities compared to the nitro group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
6-nitro-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8N2O3/c1-2-7-13-11-5-4-10(14(16)17)8-9(11)3-6-12(13)15/h1,3-6,8H,7H2 |
InChI Key |
FNHZPUFXBQLIGV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C=CC1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



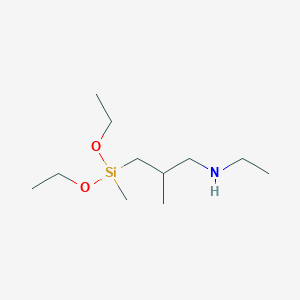


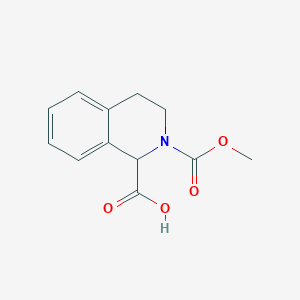
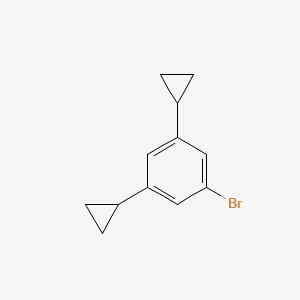
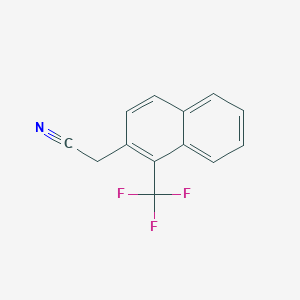
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)
